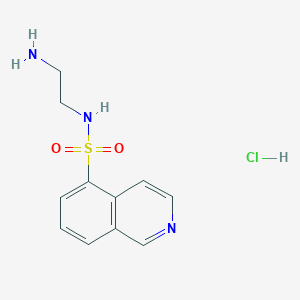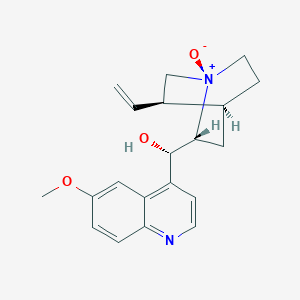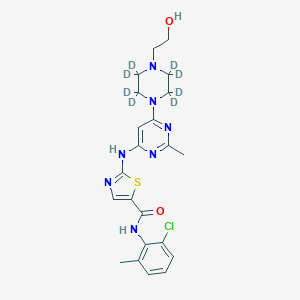![molecular formula C21H19ClF3NO2 B023227 rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol CAS No. 221177-56-6](/img/structure/B23227.png)
rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol, also known as Rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol, is a useful research compound. Its molecular formula is C21H19ClF3NO2 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Brain Serotonergic System Study
Research on analogs of tryptophan, like alpha-Methyl-L-tryptophan (alpha-MTrp), has provided insights into the brain's serotonergic system, which could be relevant for understanding the neurochemical pathways impacted by similar compounds. Alpha-MTrp, as a tryptophan analog, helps in studying brain serotonin (5-HT) synthesis rates, offering a model for understanding neurotransmitter dynamics. This approach can be critical for drugs affecting the serotonergic system, highlighting the importance of metabolic conversion and the role of specific pathways like the kynurenine pathway in neurotransmitter regulation (Diksic & Young, 2001).
Pharmacology and Toxicology of Hallucinogens
The study of N-benzylmethoxy derivatives of phenethylamines, including compounds like 25I-NBOMe, has shown these substances to be potent serotonin 5-HT2A receptor agonist hallucinogens. Understanding the pharmacological and toxicological profiles of these compounds offers insights into the potential effects and risks associated with similar acting drugs. This research area underscores the importance of receptor affinity and the balance between therapeutic potential and toxicity risks, which could be relevant for compounds with psychoactive properties (Halberstadt, 2017).
Environmental and Pharmacokinetic Studies
Investigations into the stability, degradation, and environmental impact of pharmacologically active compounds, such as nitisinone's degradation study, shed light on the importance of understanding a drug's lifecycle and its interaction with biological systems. These studies can inform on the proper handling, disposal, and potential environmental risks associated with the use of synthetic compounds, highlighting the need for comprehensive pharmacokinetic and environmental safety assessments (Barchańska et al., 2019).
Incorporation of Therapeutic Radionuclides
The use of radium-223 in the treatment of osteoblastic metastases presents a model for the therapeutic application of radionuclides, offering a perspective on the potential for targeted therapies using radioactive compounds. This research underscores the advancements in targeted alpha therapy and its integration into clinical practice for treating specific cancers, which might be relevant for research into novel therapeutic compounds with targeted applications (Parker et al., 2018).
Propiedades
IUPAC Name |
2-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3NO2/c1-28-17-7-4-15(5-8-17)13-26-19-9-6-16(22)12-18(19)20(27,21(23,24)25)11-10-14-2-3-14/h4-9,12,14,26-27H,2-3,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWOBQJYQHISM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609382 |
Source


|
| Record name | 2-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol | |
CAS RN |
221177-56-6 |
Source


|
| Record name | 2-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

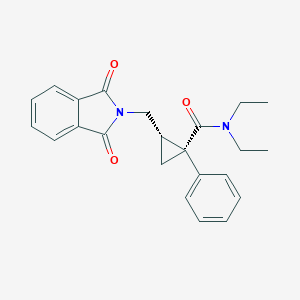
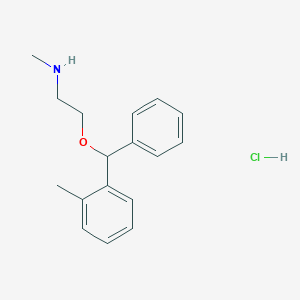
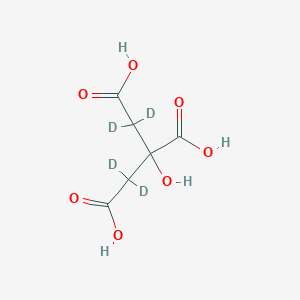
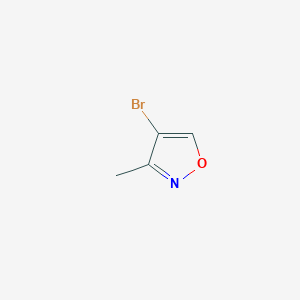
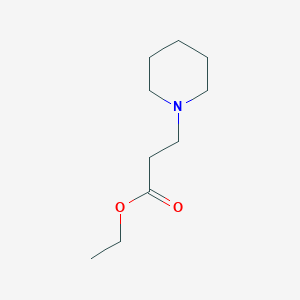
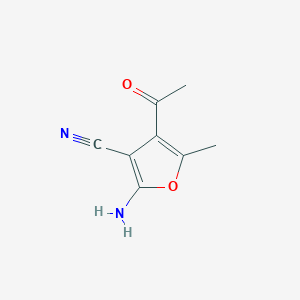
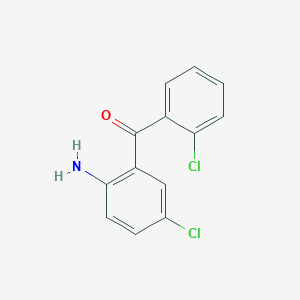
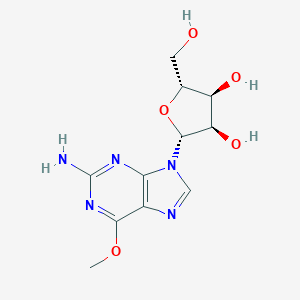
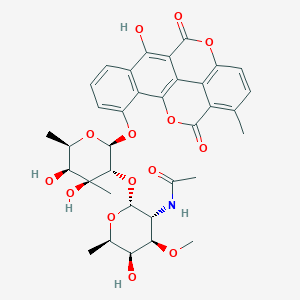
![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)
